(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide

Catalog No.
S546127
CAS No.
149092-50-2
M.F
C19H15N3O3S2
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-h...

CAS Number

149092-50-2

Product Name

(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide

IUPAC Name

3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide

Molecular Formula

C19H15N3O3S2

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C19H15N3O3S2/c1-25-15-8-11(6-12(9-20)18(21)24)7-13(17(15)23)10-26-19-22-14-4-2-3-5-16(14)27-19/h2-8,23H,10H2,1H3,(H2,21,24)

InChI Key

KXDONFLNGBQLTN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N

Solubility

Soluble in DMSO

Synonyms

4-hydroxy-3-methoxy-5-(benzothiazolylthiomethyl)benzylidene cyanoacetamide, AG 825, AG825, tyrphostin AG825

Canonical SMILES

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N

Isomeric SMILES

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)/C=C(\C#N)/C(=O)N

Description

The exact mass of the compound Tyrphostin AG 825 is 397.0555 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of ErbB2 Signaling

One of the primary applications of Tyrphostin AG 825 is in the study of ErbB2 signaling pathways. ErbB2 is known to be overexpressed in certain types of cancer, and its inhibition can lead to the suppression of tumor growth. Studies have shown that Tyrphostin AG 825 effectively suppresses tyrosine phosphorylation, a key step in ErbB2 signaling, with an IC50 (half maximal inhibitory concentration) of 0.35 μM [Source: MedchemExpress, ]. This makes it a valuable tool for researchers investigating the role of ErbB2 in cancer development and progression.

Anti-Cancer Properties

The ErbB2 inhibitory properties of Tyrphostin AG 825 have also led to its investigation as a potential anti-cancer agent. Studies have shown that the compound displays anti-cancer activity, particularly in ErbB2-positive cancer cells [Source: MedchemExpress, ]. For example, research has shown that Tyrphostin AG 825 can preferentially induce apoptosis (programmed cell death) in androgen-independent prostate cancer cells [Source: Tocris Bioscience, ].

(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a benzothiazole moiety, a hydroxy and methoxy-substituted phenyl group, and a cyanopropenamide functionality. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Tyrphostin AG 825 acts as a selective inhibitor of the ErbB2 receptor tyrosine kinase. ErbB2 belongs to a family of receptors involved in cell growth and proliferation. In some cancers, ErbB2 is overexpressed or mutated, promoting uncontrolled cell division. AG 825 binds to the ATP-binding pocket of ErbB2, hindering its ability to transfer phosphate groups and activate downstream signaling pathways necessary for cell growth [, ]. This inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Studies have shown that AG 825 is particularly effective against ErbB2-positive cancers, including breast and prostate cancer [].

Typical for amides and alkenes. Notably, the presence of the cyanopropenamide group allows for:

  • Nucleophilic addition reactions: The carbon-carbon double bond can undergo reactions with nucleophiles.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
  • Electrophilic aromatic substitution: The aromatic rings can be modified through electrophilic substitution reactions, potentially altering biological activity.

Preliminary studies suggest that (E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide exhibits notable biological activities:

  • Anticancer properties: It may inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
  • Antimicrobial effects: The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory effects: Research indicates that it may reduce inflammation markers, suggesting utility in treating inflammatory diseases.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining benzothiazole derivatives with substituted phenols to form the core structure.
  • Cyanation: Introducing the cyanopropenamide group through nucleophilic substitution or addition reactions.
  • Functional Group Modifications: Employing various reagents to achieve desired substitutions on the aromatic rings.

These methods often require careful control of reaction conditions to optimize yield and purity.

The potential applications of (E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide include:

  • Pharmaceutical Development: As a lead compound for developing new anticancer or antimicrobial drugs.
  • Research Tool: In biochemical studies to explore mechanisms of action related to its biological activities.
  • Agricultural Chemistry: Potential use as a pesticide or fungicide based on its antimicrobial properties.

Interaction studies focus on how this compound interacts with biological targets, such as enzymes or receptors. Key areas include:

  • Binding Affinity: Evaluating how strongly the compound binds to specific biological targets.
  • Mechanism of Action: Understanding how the compound exerts its effects at the molecular level, including potential pathways involved in its anticancer or antimicrobial activities.
  • Synergistic Effects: Investigating whether combining this compound with other agents enhances its biological efficacy.

Several compounds share structural or functional similarities with (E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide. These include:

Compound NameStructural FeaturesBiological Activity
1,3-BenzothiazoleContains benzothiazole moietyAntimicrobial
4-HydroxycoumarinHydroxy-substituted aromatic ringAnticoagulant
MethoxyphenolMethoxy group on phenolic structureAntioxidant

Uniqueness

The uniqueness of (E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide lies in its combination of multiple pharmacologically relevant functionalities within a single molecule. Its specific structural arrangement allows for diverse biological interactions that are not present in simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

397.05548370 g/mol

Monoisotopic Mass

397.05548370 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Tyrphostin AG 825

Dates

Modify: 2023-08-15
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